Fmoc-cis-DL-3-phenyl-Pro-OH
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Overview
Description
This compound is a white, water-soluble powder with a molecular weight of 413.47 g/mol and a melting point of 180-182°C . It is commonly used in the synthesis of peptides and proteins due to its ability to protect the amine group during chemical reactions.
Mechanism of Action
Target of Action
Fmoc-cis-DL-3-phenyl-Pro-OH is primarily used as a building block in organic synthesis and peptide synthesis . The primary targets of this compound are the amine groups in the peptide chain . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
The Fmoc group serves as a protecting group for amines during peptide synthesis . It prevents the amine group from engaging in undesired nucleophilic reactions with electrophiles. The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine groups during synthesis, it allows for the stepwise addition of amino acids without unwanted side reactions .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH of the solution can affect the rate at which the Fmoc group is removed . Furthermore, the presence of other reactive species in the solution can potentially interfere with the peptide synthesis process. Therefore, careful control of the reaction conditions is necessary to ensure the successful use of this compound in peptide synthesis.
Biochemical Analysis
Biochemical Properties
The role of Fmoc-cis-DL-3-phenyl-Pro-OH in biochemical reactions is primarily as a reagent in peptide synthesis . It forms covalent and hydrogen bonds with other molecules, readily forming peptide bonds with amino acids, carbohydrates, and lipids .
Molecular Mechanism
The mechanism of action of this compound relies on its ability to form covalent and hydrogen bonds with other molecules . It readily forms peptide bonds with amino acids, carbohydrates, and lipids .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that this compound is stable and does not degrade easily, making it a reliable reagent for peptide synthesis .
Preparation Methods
The preparation of Fmoc-cis-DL-3-phenyl-Pro-OH involves several synthetic routes and reaction conditions:
Synthetic Routes: The fluorenylmethyloxycarbonyl group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride.
Reaction Conditions: The reaction typically occurs in the presence of a base, such as sodium bicarbonate, in an aqueous dioxane solution.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product.
Chemical Reactions Analysis
Fmoc-cis-DL-3-phenyl-Pro-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include piperidine for deprotection, sodium bicarbonate for neutralization, and various organic solvents like dimethylformamide.
Major Products: The major products formed from these reactions include deprotected amino acids, peptides, and other derivatives.
Scientific Research Applications
Fmoc-cis-DL-3-phenyl-Pro-OH has numerous scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and peptides.
Medicine: It contributes to the development of peptide-based drugs and vaccines.
Industry: this compound is employed in the production of various biochemical reagents and materials.
Comparison with Similar Compounds
Fmoc-cis-DL-3-phenyl-Pro-OH can be compared with other similar compounds, such as:
Fmoc-L-phenylalanine: Another amino acid derivative used in peptide synthesis.
Fmoc-DL-3-phenylalanine: Similar to this compound but with different stereochemistry.
Fmoc-L-proline: A proline derivative used in peptide synthesis.
The uniqueness of this compound lies in its specific stereochemistry and its ability to form stable peptide bonds, making it a valuable tool in peptide and protein synthesis.
Properties
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINBBVSLWSWBO-UUOWRZLLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373287 |
Source
|
Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181824-45-3 |
Source
|
Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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